5alpha-Dihydrocorticosterone

Vue d'ensemble

Description

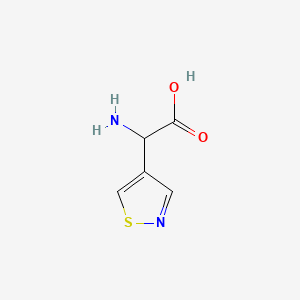

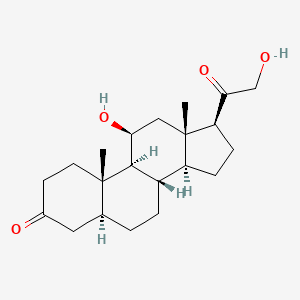

5alpha-Dihydrocorticosterone (5α-DHC, 5α-DHB), also known as 11β,21-dihydroxy-5α-pregnane-3,20-dione, is a naturally occurring, endogenous glucocorticoid steroid hormone and neurosteroid .

Synthesis Analysis

5alpha-Dihydrocorticosterone is biosynthesized from corticosterone by the enzyme 5α-reductase . There are three known synthesis methods for 5alpha-Dihydrocorticosterone .Molecular Structure Analysis

The molecular formula of 5alpha-Dihydrocorticosterone is C21H32O4 . The IUPAC name is 11β,21-Dihydroxy-5α-pregnane-3,20-dione .Chemical Reactions Analysis

5alpha-Dihydrocorticosterone is involved in various chemical reactions. For instance, it is known to interact with tritiated dexamethasone in hepatocytes .Physical And Chemical Properties Analysis

The molecular weight of 5alpha-Dihydrocorticosterone is 348.48 g/mol . The predicted boiling point is 508.5±50.0 °C, and the predicted density is 1.175±0.06 g/cm3 .Applications De Recherche Scientifique

Enzymatic Role in the Brain

5alpha-Dihydrocorticosterone, through its enzymatic activity, influences brain functions like the formation of anxiolytic/anesthetic steroids from progesterone and deoxycorticosterone. The enzyme 5alpha-reductase, which converts testosterone to dihydrotestosterone, plays a vital role in this process. This enzyme has two isoforms, type 1 and type 2, with distinct expression patterns in the brain at different life stages, impacting sexual differentiation and stress responses associated with parturition (Poletti et al., 1998).

Interactions with Estrogen Receptors

5alpha-Dihydrocorticosterone exhibits low-affinity interactions with estrogen receptors in the anterior pituitary of rats. It influences the rate of formation of the estradiol-receptor complex, suggesting a role in modulating estrogen receptor activity (Korach & Muldoon, 1975).

Implications in Genetic Disorders

Reduced 5alpha-reductase activity, impacting the conversion of testosterone to dihydrotestosterone, is observed in patients with familial incomplete male pseudohermaphroditism. This reduction has significant implications in male sexual differentiation and associated pathophysiology (Moore, Griffin, & Wilson, 1975).

Regulation by Androgens and Glucocorticoids

In the rat liver, 5alpha-reductase mRNA type 1 is differentially regulated by androgens and glucocorticoids, illustrating a complex interaction between these hormones in influencing enzyme expression. This suggests a broader role of 5alpha-dihydrocorticosterone in hormonal regulation processes (El-Awady, El-Garf, & El-Houssieny, 2004).

Role in Adipose Tissue and Androgen Inactivation

Research shows that 5alpha-dihydrocorticosterone plays a role in androgen inactivation in abdominal adipose tissue, suggesting its involvement in adipocyte metabolism and regional fat distribution in men (Blouin et al., 2006).

General Impact in Steroid Hormone Physiology

5alpha-Reduction, to which 5alpha-dihydrocorticosterone contributes, plays a crucial role in the action of various steroid hormones, indicating its fundamental importance in both plant and animal steroid hormone action (Wilson, 2001).

Localization in the Olfactory Bulb

The localization of 5alpha-reductase, which produces dihydroprogesterone and dihydrotestosterone, in the rat olfactory bulb suggests a role in olfactory functions, possibly contributing to the formation and maintenance of olfactory inputs and outputs (Kiyokage et al., 2005).

Orientations Futures

Research has shown that 5alpha-reduced glucocorticoids like 5alpha-Dihydrocorticosterone bind to and activate glucocorticoid receptors . This suggests that transcription of glucocorticoid-regulated genes in tissues that express 5alpha-reductases will be influenced by intracellular levels of both corticosterone and its 5alpha-reduced metabolites . This opens up new avenues for research into the role of these compounds in various biological processes.

Propriétés

IUPAC Name |

(5S,8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTOFMJLOGMZRN-DYWNTJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952235 | |

| Record name | 11,21-Dihydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Dihydrocorticosterone | |

CAS RN |

298-25-9 | |

| Record name | Dihydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)

![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)

![3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide](/img/structure/B1230001.png)

![2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1230002.png)

![4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1230003.png)

![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1230004.png)

![5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene](/img/structure/B1230006.png)

![4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester](/img/structure/B1230008.png)

![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)